Levoverbenone

Description

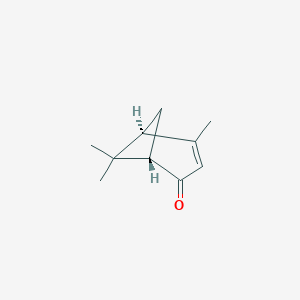

Structure

3D Structure

Properties

IUPAC Name |

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCXTJOXBUFGB-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035620 | |

| Record name | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Minty spicy aroma | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.981 | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1196-01-6 | |

| Record name | (S)-Verbenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levoverbenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoverbenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | l-Verbenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2-en-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOVERBENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XP0J7754U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Stability of Levoverbenone

Abstract

Levoverbenone, the levorotatory enantiomer of the bicyclic monoterpenoid verbenone, is a compound of significant interest in the pharmaceutical and fragrance industries.[1][2] Its utility as an expectorant and its characteristic minty, spicy aroma underscore the importance of a thorough understanding of its chemical characteristics and stability profile.[1] This technical guide provides an in-depth analysis of the core chemical properties of this compound and a comprehensive examination of its stability under various stress conditions. We will explore its physicochemical parameters, delve into known and predicted degradation pathways—including photodegradation, oxidation, hydrolysis, and thermal stress—and present detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation, analysis, and lifecycle management of this compound-containing products.

Core Chemical and Physical Properties

A foundational understanding of this compound's physicochemical properties is paramount for its effective handling, formulation, and analysis. This compound is a bicyclic monoterpene ketone, specifically (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one.[1][2]

Structural and Molecular Data

The unique bridged bicyclic structure of this compound dictates its chemical reactivity and physical properties.

-

IUPAC Name: (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one[1][2]

-

Synonyms: (-)-Verbenone, (1S)-(-)-Verbenone, l-Verbenone[1]

Physicochemical Properties

The physical state and solubility are critical considerations for formulation development and analytical sample preparation.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Odor | Minty, spicy aroma | [1] |

| Boiling Point | 227-228 °C | [3] |

| Flash Point | 85 °C | [3] |

| Density | 0.975-0.981 g/mL | [1] |

| Refractive Index | 1.490-1.500 | [1] |

| Solubility | Practically insoluble in water. Soluble in ethanol and other non-polar organic solvents. | [1][3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups. A prominent absorption band is expected for the α,β-unsaturated ketone (C=O stretch) around 1670-1680 cm⁻¹, and C=C stretching around 1620 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed structural information, allowing for the unambiguous identification of the molecule and its potential degradation products.

-

Mass Spectrometry (MS): Mass spectral analysis is crucial for confirming the molecular weight and for identifying degradation products by analyzing their fragmentation patterns. The nominal mass of this compound is 150.

Stability Profile and Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Understanding how this compound degrades under various stress conditions is essential for developing stable formulations, defining appropriate storage conditions, and establishing a valid shelf-life.

Photostability and Photodegradation

This compound is known to be sensitive to ultraviolet light. The primary photodegradation pathway involves a photoinduced[1][4]-acyl shift, leading to the formation of its isomer, chrysanthenone. This isomerization can significantly reduce the concentration of active this compound upon exposure to sunlight.

dot

Caption: Photodegradation pathway of this compound to Chrysanthenone.

This photoisomerization is a critical consideration for packaging and storage, necessitating protection from light.

Oxidative Degradation

While specific studies on this compound are limited, the allylic positions and the enone moiety in its structure are susceptible to oxidation. Common oxidizing agents like hydrogen peroxide could potentially lead to the formation of various oxidation products.

Predicted Oxidative Degradation Products:

-

Epoxides: Oxidation of the carbon-carbon double bond could yield epoxide derivatives.

-

Hydroperoxides/Alcohols: Attack at the allylic positions can lead to the formation of hydroperoxides, which can further decompose to alcohols (e.g., verbenol).

-

Ring-Opening Products: Aggressive oxidation, for instance with strong oxidizing agents like potassium permanganate, can lead to the cleavage of the bicyclic ring system, forming acidic products such as pinononic acid.

Hydrolytic Stability

This compound, as a ketone, is generally expected to be stable against hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, enones can be susceptible to degradation.

-

Acid-Catalyzed Degradation: Under strong acidic conditions, potential reactions include hydration of the double bond or other rearrangements of the bicyclic system.

-

Base-Catalyzed Degradation: In strongly alkaline environments, enones can undergo various reactions, including Michael addition if a suitable nucleophile is present, or potentially retro-aldol type reactions leading to ring cleavage, although the strained bicyclic system of this compound may hinder some of these pathways.

Thermal Stability

Bicyclic monoterpenes are generally volatile, but their thermal stability can vary. At elevated temperatures, this compound may be susceptible to isomerization or decomposition. The presence of oxygen at high temperatures could also accelerate oxidative degradation pathways. Long-term storage at elevated temperatures should be avoided to prevent potential degradation and loss of potency.

Forced Degradation Studies: A Practical Approach

Forced degradation (or stress testing) is a crucial component of drug development, providing insights into the intrinsic stability of a molecule and enabling the development of stability-indicating analytical methods. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without extensive secondary degradation.

Experimental Workflow for Forced Degradation

Sources

levoverbenone spectroscopic analysis techniques

An In-depth Technical Guide to the Spectroscopic Analysis of Levoverbenone

Authored by a Senior Application Scientist

Abstract

This compound, the (1S,5S)-(-)-enantiomer of the bicyclic monoterpene verbenone, is a molecule of significant interest in the pharmaceutical, fragrance, and agricultural industries.[1][2][3] Its precise chemical identity and, critically, its stereochemical integrity, are paramount to its function and regulatory approval. This guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous structural elucidation and stereochemical confirmation of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a self-validating analytical framework for researchers, scientists, and quality control professionals. Each section details the theoretical underpinnings, provides field-proven experimental protocols, and presents data in a clear, actionable format.

The Analytical Imperative: Structure and Stereochemistry

The analysis of this compound presents a dual challenge: first, confirming the correct atomic connectivity of its bicyclic pinane skeleton, and second, verifying the specific (1S,5S) absolute configuration that distinguishes it from its dextrorotatory enantiomer, (+)-verbenone. While techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are pillars for elucidating the molecular structure, they are inherently achiral. They cannot, on their own, differentiate between mirror-image isomers. Therefore, a comprehensive analysis must integrate these foundational methods with chiroptical techniques, such as Circular Dichroism (CD), which are sensitive to stereochemistry. This multi-technique approach creates a robust, self-validating system where the data from each analysis converges to provide an unambiguous identification.

Elucidating the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Expertise & Rationale

For a known compound like this compound, 1D ¹H and ¹³C NMR spectra serve as a rapid and definitive fingerprint for identity confirmation when compared against a reference standard or literature data.[4] The unique chemical shift and coupling pattern of each proton and carbon are directly dictated by the molecule's rigid bicyclic structure. However, for de novo confirmation, mixture analysis, or when investigating potential isomers, a full suite of 2D NMR experiments (COSY, HSQC, HMBC) is indispensable. These experiments allow for the unequivocal assignment of every nucleus by mapping proton-proton and proton-carbon correlations through bonds, leaving no ambiguity in the final structural assignment.[5][6]

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or greater) to ensure adequate signal dispersion, which is crucial for resolving the closely spaced signals in the aliphatic region of the spectrum.[7][8]

-

1D NMR Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

¹³C{¹H} NMR: Acquire the proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.

-

-

2D NMR Data Acquisition (Optional but Recommended for Full Validation):

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is key for connecting the different fragments of the molecule.

-

-

Data Interpretation: Process the raw data (Free Induction Decay) with Fourier transformation. Analyze the resulting spectra to assign all chemical shifts (δ), coupling constants (J), and correlations to confirm the this compound structure.

Data Presentation: Characteristic NMR Assignments

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. Minor variations may occur depending on the exact concentration and instrument.

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| 1 | ~57.5 | ~2.80 | m |

| 2 | ~205.0 | - | - |

| 3 | ~120.0 | ~5.75 | s |

| 4 | ~172.0 | - | - |

| 5 | ~48.0 | ~2.50 | m |

| 6 | ~39.0 | - | - |

| 7 (exo/endo) | ~31.5 | ~2.10, ~2.60 | m |

| 8 | ~26.5 | ~1.50 | s |

| 9 | ~22.0 | ~1.05 | s |

| 10 | ~21.0 | ~2.00 | s |

Data compiled from public databases and literature sources.[4][9]

Visualization: NMR Analysis Workflow

Caption: Workflow for structural confirmation of this compound via NMR spectroscopy.

Confirming Molecular Weight and Fingerprint: Mass Spectrometry (MS)

Mass spectrometry is an essential technique that provides two critical pieces of information: the molecular weight of the analyte and a characteristic fragmentation pattern that serves as a molecular fingerprint. For volatile compounds like this compound, it is most powerfully employed when coupled with Gas Chromatography (GC-MS).

Expertise & Rationale

GC-MS is the undisputed workhorse for the analysis of essential oils and other complex volatile mixtures.[10][11] The gas chromatograph first separates the components of the mixture based on their volatility and interaction with the stationary phase. The retention time (RT) at which a compound elutes is a characteristic property that provides a high degree of confidence in its identity. The separated compound then enters the mass spectrometer, where it is ionized (typically via Electron Ionization, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), confirms the molecular weight (from the molecular ion, M⁺) and provides a reproducible fragmentation pattern that can be matched against spectral libraries (e.g., NIST, Wiley) for definitive identification.[12][13] For ultimate certainty, High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to within a few parts per million, allowing for the calculation of the elemental formula (C₁₀H₁₄O) and ruling out other isobaric possibilities.[4]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the this compound sample in a volatile solvent such as n-hexane or dichloromethane.[14]

-

Instrumentation: Use a standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm) and a quadrupole or ion trap mass analyzer.[7][10]

-

GC Method:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15]

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes. This program is a general starting point and should be optimized for the specific instrument and sample matrix.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

-

Scan Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

-

Data Interpretation: Identify the peak corresponding to this compound based on its retention time. Extract the mass spectrum for this peak. Identify the molecular ion peak (M⁺) at m/z 150. Compare the fragmentation pattern with a reference spectrum from a database to confirm the identity.[16]

Data Presentation: Key Mass Spectral Data

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) , confirms molecular weight.[4] |

| 135 | [M - CH₃]⁺ | Loss of a methyl group. |

| 108 | [M - C₃H₆]⁺ | Retro-Diels-Alder fragmentation. |

| 93 | [C₇H₉]⁺ | Further fragmentation of the bicyclic system. |

| 79 | [C₆H₇]⁺ | Common fragment in terpene analysis. |

Fragmentation data based on typical EI-MS spectra for verbenone.[12][16]

Visualization: GC-MS Analysis Workflow

Caption: Workflow for functional group confirmation via ATR-FTIR spectroscopy.

The Definitive Assignment: Chiroptical Spectroscopy

The final and most crucial step in identifying this compound is confirming its absolute stereochemistry. Chiroptical techniques are designed specifically for this purpose. Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectrum that is a direct signature of its 3D structure.

Expertise & Rationale

The CD spectrum of an enantiomer is the exact mirror image of its partner. Therefore, while (+)-verbenone and (-)-verbenone have identical NMR, MS, and IR spectra, their CD spectra will be equal in magnitude but opposite in sign. The interaction of the chiral molecule with polarized light results in what is known as the Cotton effect. For this compound, the key electronic transition is the n→π* transition of the α,β-unsaturated carbonyl chromophore. The sign of this Cotton effect is exquisitely sensitive to the stereochemistry of the molecule and provides definitive proof of the (1S,5S) configuration. This makes CD spectroscopy a powerful, non-destructive method for absolute configuration assignment and for determining enantiomeric purity. While chiral chromatography (GC or HPLC) can separate enantiomers for quantification, CD provides a direct spectroscopic confirmation of the bulk sample's stereochemical identity. [1][17]

Experimental Protocol: Circular Dichroism (CD) Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or hexane). The concentration must be carefully chosen to yield an absorbance of ~1.0 at the wavelength of maximum absorption.

-

Instrumentation: A calibrated CD spectropolarimeter.

-

Data Acquisition:

-

Place the sample solution in a quartz cuvette of known pathlength (e.g., 1 mm or 1 cm).

-

Scan across the UV region that encompasses the relevant electronic transitions, typically from 400 nm down to ~200 nm.

-

Acquire a baseline spectrum of the solvent in the same cuvette and subtract it from the sample spectrum.

-

-

Data Interpretation: The resulting spectrum is a plot of CD signal (typically in millidegrees, mdeg) versus wavelength. Identify the sign (positive or negative) and wavelength of the Cotton effect associated with the n→π* transition (~330-350 nm). A negative Cotton effect in this region is characteristic of this compound, confirming the (1S,5S) absolute configuration.

A Self-Validating Analytical Framework

The true power of this multi-technique approach lies in the convergence of orthogonal data. No single technique provides the complete picture, but together they form a self-validating system that leaves no room for ambiguity.

Caption: The convergence of spectroscopic data for the unambiguous identification of this compound.

By systematically applying NMR for structural framework, MS for molecular weight, IR for functional group confirmation, and CD for stereochemical assignment, a complete and defensible analytical data package is generated. This framework ensures the identity, purity, and stereochemical integrity of this compound, meeting the rigorous standards of scientific research and industrial quality control.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92874, this compound. PubChem. [Link]

-

Mitzner, B. M., Theimer, E. T., & Freeman, S. K. (1965). The Infrared Spectra of Monoterpenes and Related Compounds. Applied Spectroscopy, 19(6), 169-185. [Link]

-

Manurung, M., et al. (2020). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). SciTePress. [Link]

-

Bounaas, K., et al. (2018). Essential oil counterfeit identification through middle infrared spectroscopy. Microchemical Journal, 139, 347-356. [Link]

-

Henderson, T. (2024). Essential Oil Testing: A Guide to Quality, Purity, Methods, and Regulations. Certified Laboratories. [Link]

-

Agatonovic-Kustrin, S., et al. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Molecules, 25(20), 4785. [Link]

-

Dosoky, N. S., & Setzer, W. N. (2021). Authenticity of essential oils. International Journal of Molecular Sciences, 22(17), 9171. [Link]

-

Nakayama, M., et al. (1993). Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Journal of Chemical Ecology, 19(9), 2003-2012. [Link]

-

Wikipedia contributors. (2025). This compound. Wikipedia, The Free Encyclopedia. [Link]

-

Ferreira, M. J. P., et al. (1999). 13C NMR Spectroscopy of Monoterpenoids. ChemInform, 30(29). [Link]

-

Holland, D. M., et al. (2023). Analysis of the volatile monoterpene composition of citrus essential oils by photoelectron spectroscopy employing continuously monitored dynamic headspace sampling. Physical Chemistry Chemical Physics, 25(47), 32363-32373. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Wang, W., et al. (2024). Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua. International Journal of Molecular Sciences, 25(3), 1805. [Link]

-

Kumar, V., et al. (2025). Enantiospecific Syntheses of Bicyclic Fragrance Molecules From Verbenone: Enhancing Odour Profiles and Stability. Chemistry – A European Journal. [Link]

-

Ambrus, R., et al. (2022). Chemometric analysis of monoterpenes and sesquiterpenes of conifers. Frontiers in Plant Science, 13, 982189. [Link]

-

Lee, D. G., et al. (2007). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society, 28(8), 1333-1336. [Link]

-

Kumar, V., et al. (2025). Enantiospecific Syntheses of Bicyclic Fragrance Molecules From Verbenone: Enhancing Odour Profiles and Stability. Request PDF. ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0259787). [Link]

-

Pop, A., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2959. [Link]

-

da Silva, A. J., et al. (2000). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Journal of the Brazilian Chemical Society, 11(2), 183-186. [Link]

-

Ghiggino, K. P., et al. (2001). 1H NMR of steric compression of the methano bridge protons of polycyclic norbornanes possessing adjacent carbon, oxygen and nitrogen bridges. Arkivoc, 2001(7), 12-19. [Link]

-

Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. InTech. [Link]

-

The Pherobase NMR. (n.d.). 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one|verbenone|C10H14O. [Link]

-

ResearchGate. (n.d.). MS/MS spectra of ions from the isotopic pattern of verbenone: B at m/z 150 and C at m/z 151. [Link]

-

National Institute of Standards and Technology. (n.d.). D-Verbenone. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of pinene, verbenone, camphor, and cineole chemotypes of Salvia rosmarinus. [Link]

-

Ashenhurst, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. [Link]

-

Bakeev, K. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Saitman, A. (n.d.). Automated Data Analysis Of Clinical Mass Spectrometry Results. [Link]

-

Yulandari, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

-

The Good Scents Company. (n.d.). verbenone, 80-57-9. [Link]

-

Liu, Y., et al. (2023). De Novo Cleaning of Chimeric MS/MS Spectra for LC-MS/MS-Based Metabolomics. Analytical Chemistry, 95(37), 13861-13869. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of 1A and 1B. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 65724, Verbenone, (A+-)-. PubChem. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy. [Link]

-

Mechelke, J., et al. (2023). Predicting RP-LC retention indices of structurally unknown chemicals from mass spectrometry data. Nature Communications, 14, 1024. [Link]

-

National Institute of Standards and Technology. (n.d.). D-Verbenone. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S)-. NIST Chemistry WebBook. [Link]

-

Mary, Y. S., et al. (2022). Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent. Journal of Molecular Structure, 1248, 131441. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Enantiospecific Syntheses of Bicyclic Fragrance Molecules From Verbenone: Enhancing Odour Profiles and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H14O | CID 92874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 6. scielo.br [scielo.br]

- 7. rsc.org [rsc.org]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0259787) [hmdb.ca]

- 9. The Pherobase NMR: 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one|verbenone|C10H14O [pherobase.com]

- 10. scitepress.org [scitepress.org]

- 11. contractlaboratory.com [contractlaboratory.com]

- 12. D-Verbenone [webbook.nist.gov]

- 13. Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S)- [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Chemometric analysis of monoterpenes and sesquiterpenes of conifers [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Preparative chiral liquid chromatography for enantiomeric separation of pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

levoverbenone natural sources and extraction methods

An In-depth Technical Guide to the Natural Sources and Extraction of Levoverbenone for Pharmaceutical and Research Applications

Authored by a Senior Application Scientist

Foreword: The Significance of this compound in Modern Drug Development

This compound, the levorotatory enantiomer of the bicyclic monoterpene verbenone, is a molecule of significant interest in the pharmaceutical and therapeutic sectors.[1][2] Its pharmacological profile, particularly as an expectorant, has positioned it as a valuable target for drug development.[1][2] The stereochemistry of this compound is critical to its biological activity, necessitating a deep understanding of its natural origins and the methods for its selective extraction and purification. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on the natural sources of this compound and the methodologies for its efficient extraction. We will delve into the causality behind experimental choices, offering insights honed from field-proven applications.

Natural Abundance and Biosynthesis of this compound

This compound is found as a constituent of the essential oils of various aromatic plants. Understanding its distribution and biosynthetic pathway is fundamental to selecting appropriate raw materials for extraction.

Primary Botanical Sources

The primary known natural sources of this compound are species within the Artemisia genus. Specifically, it has been identified in:

While verbenone (often as a racemic or enantiomerically mixed form) is also found in other plants, such as Rosemary (Rosmarinus officinalis) and Lemon Verbena (Aloysia triphylla), the levorotatory isomer is most prominently associated with Artemisia.[5][6][7][8][9][10][11][12] The essential oil composition, and thus the this compound content, can vary significantly based on the plant's geographical origin, harvest time, and the specific chemotype.[13][14]

The Biosynthetic Pathway: From α-Pinene to Verbenone

The biosynthesis of verbenone in plants and associated microorganisms is a fascinating example of natural product chemistry. The precursor to verbenone is α-pinene , a common monoterpene. The pathway is generally understood as a two-step oxidative process:

-

Hydroxylation of α-pinene: The initial step is the hydroxylation of α-pinene to form verbenol. This can result in both cis- and trans-verbenol isomers. This transformation is often catalyzed by cytochrome P450 monooxygenases.[1]

-

Oxidation of verbenol: The verbenol isomers are then oxidized to verbenone.[1][15]

It is important to note that this biosynthesis is not always solely a plant-driven process. Symbiotic microorganisms residing on or within the plant can also play a crucial role in these oxidative transformations.[1]

Diagram: Biosynthesis of Verbenone

Caption: The oxidative pathway from α-pinene to verbenone.

Extraction Methodologies: A Comparative Analysis

The choice of extraction method is a critical determinant of the yield, purity, and enantiomeric integrity of the final this compound product. The two most prominent methods are Steam Distillation and Supercritical Fluid Extraction (SFE).

Steam Distillation: The Traditional Approach

Steam distillation is a widely used method for extracting essential oils from plant materials.[16][17][18] The process relies on the principle of co-distillation, where steam is passed through the plant matrix, causing the volatile compounds to vaporize at temperatures lower than their individual boiling points.[5][17]

Scientific Rationale:

The introduction of steam lowers the boiling point of the volatile components, allowing for their separation from non-volatile materials without thermal degradation. The immiscibility of essential oils with water facilitates their separation from the aqueous condensate.[17]

Experimental Protocol: Steam Distillation of Artemisia annua

-

Preparation of Plant Material: Freshly harvested aerial parts (leaves and small stems) of Artemisia annua are coarsely chopped to increase the surface area for efficient steam penetration.[19]

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is packed into the still.

-

Distillation: Steam is generated and passed through the plant material. The distillation time is a critical parameter; for A. annua, distillation times can range from 20 to 160 minutes, with longer times generally yielding more oil but potentially altering the chemical profile.[19][20]

-

Condensation and Separation: The steam and volatilized essential oil are passed through a condenser. The resulting liquid, a mixture of water and essential oil, is collected. Due to their different densities, the essential oil will typically form a layer on top of the water and can be physically separated.

Diagram: Steam Distillation Workflow

Caption: Generalized workflow for steam distillation of essential oils.

Supercritical Fluid Extraction (SFE): The Green and Selective Alternative

Supercritical fluid extraction (SFE), particularly with carbon dioxide (scCO₂), has emerged as a superior "green" technology for the extraction of natural products.[21][22] A supercritical fluid exhibits properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[23]

Scientific Rationale:

The solvating power of a supercritical fluid can be finely tuned by manipulating temperature and pressure.[23][24][25] For non-polar to moderately polar compounds like monoterpenes, scCO₂ is an excellent solvent.[23] The low critical temperature of CO₂ (31.1 °C) allows for extraction at near-ambient temperatures, preserving thermolabile compounds.[9] By adjusting the extraction parameters, it is possible to selectively extract certain classes of compounds.[25][26]

Experimental Protocol: SFE of this compound from Rosmarinus officinalis

-

Preparation of Plant Material: Dried and ground rosemary leaves are used to maximize the surface area for extraction.

-

SFE System Parameters:

-

Pressure: A critical parameter influencing solvent density and solvating power. For monoterpenes, pressures in the range of 100 to 300 bar are often optimal.[24][27]

-

Temperature: Typically maintained between 40 °C and 60 °C to ensure the supercritical state of CO₂ while minimizing thermal degradation.[25][28]

-

CO₂ Flow Rate: A continuous flow of scCO₂ is passed through the extraction vessel.

-

Co-solvent: For more polar compounds, a small percentage of a co-solvent like ethanol may be added to the scCO₂ to modify its polarity.

-

-

Extraction and Fractionation: The scCO₂ containing the dissolved compounds is passed into a separator where the pressure is reduced. This causes the CO₂ to return to its gaseous state, precipitating the extract. By using a series of separators at progressively lower pressures, it is possible to fractionate the extract based on the solubility of the components.[24]

Diagram: Supercritical Fluid Extraction (SFE) Workflow

Caption: A simplified schematic of a supercritical fluid extraction system.

Comparative Analysis of Extraction Methods

| Feature | Steam Distillation | Supercritical Fluid Extraction (SFE) |

| Selectivity | Lower; co-extracts a wide range of volatile compounds. | High; tunable by adjusting pressure and temperature.[24][25] |

| Operating Temperature | High (around 100 °C). | Low (typically 40-60 °C).[25][28] |

| Solvent | Water (steam). | Supercritical CO₂ (often with a co-solvent). |

| Solvent Removal | Simple physical separation. | Automatic upon depressurization. |

| Yield | Generally lower for certain compounds. | Often higher, especially for less volatile components.[21][22][27] |

| Product Quality | Risk of thermal degradation and hydrolysis of some compounds. | Preserves thermolabile compounds, resulting in a higher quality extract.[21][22][29] |

| Cost | Lower initial investment. | Higher initial investment.[21] |

| Environmental Impact | Can be energy-intensive. | Considered a "green" technology due to the use of non-toxic, recyclable CO₂.[30] |

Enantiomeric Analysis and Purification

Since the biological activity of verbenone is stereospecific, it is crucial to be able to separate and quantify the enantiomers.

Chiral Chromatography

The most effective method for the analytical and preparative separation of enantiomers is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[31][32][33]

Principle of Chiral Separation:

Enantiomers have identical physical properties in a non-chiral environment. However, when they interact with a chiral stationary phase (CSP) in a chromatography column, they form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation.[34]

Analytical Protocol: Chiral GC-MS for Verbenone Enantiomers

-

Column Selection: A capillary GC column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is used.

-

Sample Preparation: The essential oil extract is diluted in an appropriate solvent (e.g., hexane).

-

GC-MS Parameters:

-

Injector Temperature: Set to ensure volatilization without degradation.

-

Oven Temperature Program: A temperature gradient is typically used to achieve good separation of all components in the essential oil.

-

Carrier Gas: Helium or hydrogen is used.

-

Mass Spectrometer: Used for the identification and quantification of the separated enantiomers based on their mass spectra and retention times.

-

Conclusion and Future Perspectives

The extraction of this compound from natural sources is a multi-faceted process that requires a deep understanding of botany, chemistry, and engineering. While steam distillation remains a viable and cost-effective method, supercritical fluid extraction offers significant advantages in terms of selectivity, yield, and product quality, making it particularly suitable for pharmaceutical applications where purity and the preservation of biological activity are paramount.

Future research should focus on the genetic engineering of plants to enhance the production of α-pinene and the specific enzymes responsible for its conversion to this compound.[35] Furthermore, the optimization of SFE protocols for specific plant matrices will continue to be an area of active investigation, aiming to further improve the efficiency and economic viability of producing this important therapeutic agent.

References

- Al-Marzouqi, A. H., Rao, M. V., & Jobe, B. (2007). Comparative evaluation of SFE and steam distillation methods on the yield and composition of essential oil extracted from spearmint (Mentha spicata). Journal of Food Science and Technology, 44(5), 517-520.

- Cavanagh, H. M. A., & Wilkinson, J. M. (2005). Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree). Planta Medica, 71(11), 1069-1072.

-

Quora. (2023). What is the verbenone biosynthesis pathway in plants according to existing literature? Retrieved from [Link]

- Frühbrodt, T., et al. (2024). Verbenone—the universal bark beetle repellent? Its origin, effects, and ecological roles. Journal of Pest Science.

- Abd Elhafez, Z. A. (2022). The Effect of Different Extraction Methods (Steam Distillation and Supercritical Fluid Extraction) on Essential Oil Production of Aromatic Tagetes and Sweet Basil. European Journal of Medicinal Plants, 33(6), 1-6.

-

Waters Corporation. (n.d.). Supercritical Fluid Extraction and Fractionation of Monoterpenes in Oregano Using Waters SFE Bio-Botanical Extraction System. Retrieved from [Link]

- Al-Marzouqi, A. H., et al. (2007). Comparative Evaluation of SFE and Steam Distillation Methods on the Yield and Composition of Essential Oil Extracted from Spearmint (Mentha spicata).

- Al-Marzouqi, A. H., Rao, M. V., & Jobe, B. (2007). Comparative evaluation of SFE and steam distillation methods on the yield and composition of essential oil extracted from spearmint (Mentha spicata).

- Pérez-Serradilla, J. A., et al. (2007). Optimization of a New Extraction Technique for Analysis of Verbenone and cis-Verbenol in Pine Seeds.

- Pavlić, B., et al. (2021). Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity. Molecules, 26(4), 1148.

- de Souza, J. C. S., et al. (2020). Comparison of Different Extraction Techniques of Zingiber officinale Essential Oil. Journal of the Brazilian Chemical Society, 31(7), 1435-1444.

- KR950004327B1 - Method for preparing extracts of Artemisia plants and detergent composition containing Mugwort extract.

- Daneshvand, M., et al. (2015). Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. Journal of the American Oil Chemists' Society, 92(10), 1441-1449.

- Jokić, S., et al. (2019). Optimization of supercritical CO2 extraction of Salvia officinalis L. leaves targeted on Oxygenated monoterpenes, α-humulene, viridiflorol and manool. Industrial Crops and Products, 138, 111459.

- Ferreira, J. F. S., et al. (2014). Distillation Time Effect on Essential Oil Yield, Composition, and Antioxidant Capacity of Sweet Sagewort (Artemisia annua L.) Oil. HortScience, 49(12), 1566-1572.

- Ontiveros Cisneros, A. (2024). Plants as biofactories for insect pheromones: Production of aphid and bark beetle pheromones in plants. Lund University Research Portal.

-

Wikipedia. (n.d.). Plant communication. Retrieved from [Link]

- Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation.

- Ferreira, J. F. S., et al. (2014). Distillation Time Effect on Essential Oil Yield, Composition, and Antioxidant Capacity of Sweet Sagewort (Artemisia annua L.) Oil.

- CN102827699A - Production method for extracting essential oil from plant artemisia argyi.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Healthy Traditions. (n.d.). Rosemary Verbenone Essential Oil. Retrieved from [Link]

-

VOSH. (n.d.). Rosemary ct. Verbenone (Rosmarinus officinalis) - Organic Essential Oil. Retrieved from [Link]

- Chiral Publishing. (n.d.).

- Prado, J. M., & Meireles, M. A. A. (2010). Supercritical Fluid Extraction of Lemon Verbena (Aloysia triphylla): Kinetics, Scale-up and Chemical Composition. 12th International Symposium on Supercritical Fluids.

- Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.

- Al-Ostoot, F. H., et al. (2025). A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones. Food Chemistry, 461, 139985.

- Pérez-Serradilla, J. A., et al. (2007). Optimization of a New Extraction Technique for Analysis of Verbenone and cis-Verbenol in Pine Seeds.

- Phenomenex. (n.d.).

- Brocks, D. R. (2007). Methods of analysis and separation of chiral flavonoids.

- Kasaeva, G. F., & Shamilov, A. A. (2013). Component composition of essential oil from Artemisia annua and A. scoparia.

-

Native Essentials. (2017). Rosemary verbenone Essential Oil Profile. Retrieved from [Link]

- Wany, A., et al. (2022). Chemical Diversity in Essential Oils of 40 Artemisia Species from Western and Trans Himalayan Regions of India. Molecules, 27(21), 7244.

- Bilia, A. R., et al. (2014). Essential Oil of Artemisia annua L.: An Extraordinary Component with Numerous Antimicrobial Properties.

- Leyva-Jiménez, F. J., et al. (2020). Optimized Extraction of Phenylpropanoids and Flavonoids from Lemon Verbena Leaves by Supercritical Fluid System Using Response Surface Methodology. Foods, 9(7), 931.

- Prado, J. M., & Meireles, M. A. A. (2012). Supercritical Fluid Extraction Of Lemon Verbena (Aloysia triphylla): Process Kinetics and Scale-Up, Extract Chemical Composition and Antioxidant Activity, and Economic Evaluation.

- Boutekedjiret, C., et al. (2006). Effect of Sample Preparation on the Amounts of α-Pinene and Verbenone Extracted from Rosemary. Journal of Essential Oil Research, 18(5), 558-560.

- Kim, M. J., et al. (2023). Multivariate Analysis of Essential Oil Composition of Artemisia annua L.

-

Florihana. (n.d.). Rosemary Verbenone Organic Essential Oil. Retrieved from [Link]

- Leyva-Jiménez, F. J., et al. (2020). Optimized Extraction of Phenylpropanoids and Flavonoids from Lemon Verbena Leaves by Supercritical Fluid System Using Response Surface Methodology. PubMed.

-

Orochem Technologies Inc. (2017, December 2). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. [Link]

- da Silva, A. P., et al. (2022). The Response Surface Optimization of Supercritical CO2 Modified with Ethanol Extraction of p-Anisic Acid from Acacia mearnsii Flowers and Mathematical Modeling of the Mass Transfer. Molecules, 27(3), 948.

- Gaye, A. A., et al. (2021). Optimization of Extraction Parameters, Total Polyphenols and Flavonoids Contents, and Antioxidant Activity of the Aqueous Extract of Vernonia amygdalina Leaves. American Journal of Plant Sciences, 12(10), 1545-1559.

- Staszek, P., et al. (2022). Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin. Molecules, 27(22), 7949.

- Satyal, P., et al. (2017). Chemical Composition and Monoterpenoid Enantiomeric Distribution of the Essential Oils from Apharsemon (Commiphora gileadensis). Planta Medica, 83(14), 1147-1152.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H14O | CID 92874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Essential Oil of Artemisia annua L.: An Extraordinary Component with Numerous Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. healthytraditions.com [healthytraditions.com]

- 6. aliksir.com [aliksir.com]

- 7. supercriticalfluidsociety.net [supercriticalfluidsociety.net]

- 8. nativessentials.com [nativessentials.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. florihana.com [florihana.com]

- 12. Optimized Extraction of Phenylpropanoids and Flavonoids from Lemon Verbena Leaves by Supercritical Fluid System Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Multivariate Analysis of Essential Oil Composition of Artemisia annua L. Collected from Different Locations in Korea [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. KR950004327B1 - Method for preparing extracts of Artemisia plants and detergent composition containing Mugwort extract - Google Patents [patents.google.com]

- 17. engineering.iastate.edu [engineering.iastate.edu]

- 18. CN103421609A - Production method for extracting essential oil from plant artemisia argyi - Google Patents [patents.google.com]

- 19. hort [journals.ashs.org]

- 20. researchgate.net [researchgate.net]

- 21. journalejmp.com [journalejmp.com]

- 22. researchgate.net [researchgate.net]

- 23. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. waters.com [waters.com]

- 25. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. scielo.br [scielo.br]

- 28. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. The Response Surface Optimization of Supercritical CO2 Modified with Ethanol Extraction of p-Anisic Acid from Acacia mearnsii Flowers and Mathematical Modeling of the Mass Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 32. content.e-bookshelf.de [content.e-bookshelf.de]

- 33. phx.phenomenex.com [phx.phenomenex.com]

- 34. youtube.com [youtube.com]

- 35. portal.research.lu.se [portal.research.lu.se]

An In-Depth Technical Guide to the Enantioselective Synthesis of Levoverbenone from Alpha-Pinene

Abstract

Levoverbenone, or (-)-verbenone, is a bicyclic monoterpene ketone of significant interest in the pharmaceutical and fine chemical industries. It serves as a valuable chiral building block for the synthesis of complex molecules, including the anticancer agent Taxol, and is also utilized as an insect pheromone.[1] The enantioselective synthesis of this compound from its readily available precursor, (-)-α-pinene, presents a persistent challenge in synthetic chemistry, demanding high stereochemical control to be viable. This guide provides a comprehensive technical overview of established and emerging methodologies for this transformation. We will dissect the mechanistic underpinnings of classical chemical oxidations, explore the efficiency and selectivity of modern catalytic systems, and delve into the sustainable and highly specific realm of biocatalytic transformations. Each section is designed to provide researchers, scientists, and drug development professionals with not only procedural details but also the critical rationale behind experimental design, ensuring a deep, actionable understanding of the synthetic landscape.

Introduction: The Strategic Importance of this compound

The value of this compound is intrinsically linked to its stereochemistry. As a chiral starting material, its enantiomeric purity is paramount for its application in the enantiospecific synthesis of natural products and chiral ligands.[2] While commercially available, verbenone often suffers from low enantiomeric purity, necessitating reliable synthetic routes to access optically pure material.[2] The primary precursor, α-pinene, is a renewable feedstock derived from turpentine, making its conversion into high-value products like verbenone a key objective in green and sustainable chemistry.[3][4][5]

The core synthetic challenge lies in the selective oxidation of the allylic position of α-pinene without affecting the double bond or the neighboring stereogenic centers.[2][6] Oxidative transformations can follow two competitive pathways: epoxidation of the double bond or the desired allylic oxidation to produce a mixture of verbenol and verbenone.[3][6] This guide will explore methodologies designed to favor the latter pathway with high enantioselectivity.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound from (-)-α-pinene can be broadly categorized into three main approaches: classical chemical oxidation, transition metal-catalyzed oxidation, and biocatalysis. Each approach offers a distinct balance of yield, selectivity, cost, and environmental impact.

Caption: Workflow for the two-step chemical synthesis of verbenone. [1]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for producing high-purity verbenone. [1][2] Step 1: Acetoxylation of (-)-α-Pinene

-

Setup: In a 1000-mL flask equipped with a mechanical stirrer, condenser, and thermometer, charge (-)-α-Pinene (0.183 mol) and 350 mL of dry benzene. [2]2. Reagent Addition: Heat the solution to 65°C. Over a 20-minute period, carefully add lead tetraacetate (0.175 mol). The mixture will turn bright yellow.

-

Causality: The temperature is raised to initiate the reaction, but the slow addition of the oxidant controls the exothermic process.

-

-

Reaction: Maintain the temperature at 65°C and stir for 1 hour. The color will transition to tan, indicating consumption of the lead tetraacetate. [1]4. Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove insoluble lead salts. Wash the Celite pad with benzene. [1]5. Extraction: Add 300 mL of water to the filtrate, which will precipitate brown-black lead oxide. Swirl vigorously and filter again through Celite. Separate the layers of the filtrate and extract the aqueous phase with ether. [1]6. Isolation: Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of acetates. [1] Step 2: Hydrolysis and Oxidation to (-)-Verbenone

-

Hydrolysis: Without further purification, dissolve the acetate mixture in 150 mL of 10% potassium hydroxide in aqueous methanol. Stir at room temperature for 24 hours. [1][2] * Causality: Saponification of the acetate esters yields the corresponding alcohols, primarily trans-verbenol.

-

Extraction: Dilute the now-brown mixture with water and extract exhaustively with ether. Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to obtain the crude alcohol mixture.

-

Oxidation: Dissolve the alcohol mixture in 300 mL of ether and cool to 0°C in an ice bath. [2]4. Oxidant Addition: Prepare a solution of sodium dichromate dihydrate (0.092 mol) and concentrated sulfuric acid (10.2 mL) in 100 mL of water. Add this dichromate solution to the alcohol mixture over 30 minutes, maintaining the temperature at 0°C. [2] * Causality: The low temperature is critical to control the highly exothermic oxidation and prevent over-oxidation or side reactions.

-

Reaction: Stir at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir overnight. [1]6. Final Workup: Dilute with water, separate the layers, and extract the aqueous phase with ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over magnesium sulfate, concentrate, and purify by vacuum distillation or chromatography to yield pure (-)-verbenone. [1][2]

Catalytic Oxidation: Towards Greener Alternatives

While effective, the classical method utilizes stoichiometric amounts of toxic heavy metals. Modern approaches focus on catalytic systems that are more environmentally benign and atom-economical. [4][7]These methods often employ heterogeneous catalysts, simplifying product purification and enabling catalyst recycling. [4]

Key Catalytic Systems

A variety of transition metal-based catalysts have been investigated for the allylic oxidation of α-pinene.

-

Titanium-Silicate Catalysts (e.g., TS-1, Ti-SBA-15): These materials are effective for α-pinene oxidation using oxidants like hydrogen peroxide or molecular oxygen. [8][9]The reaction typically yields a product mixture including verbenone, verbenol, and α-pinene oxide. [8][10]The selectivity can be tuned by modifying reaction parameters such as temperature, reaction time, and catalyst loading. [8][9]For instance, studies with TS-1 have shown that longer reaction times can increase the selectivity towards verbenone, likely due to the subsequent oxidation of the initially formed verbenol. [8]* Copper-Based Catalysts (e.g., CuAPO-5): Copper-containing molecular sieves have demonstrated high activity for α-pinene oxidation using tert-butyl hydroperoxide (TBHP) as the oxidant. [3]One study using a CuAPO-5 catalyst achieved 96.8% conversion of α-pinene with 46.4% selectivity to verbenone, notably without forming the epoxidation byproduct. [3]This suggests the catalyst preferentially activates the allylic C-H bond over the double bond.

-

Cobalt-Doped Mesoporous Sieves (e.g., Co-MCM-41): These catalysts can utilize molecular oxygen as the ultimate oxidant, representing a very green approach. High conversion rates (up to 97%) and good combined selectivity for verbenol and verbenone (up to 65%) have been reported. [11]

Data Summary: Catalytic Methods

| Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | α-Pinene Conv. (%) | Verbenone Select. (%) | Reference |

| TS-1 (5.42 wt% Ti) | O₂ | None | 85 | 6 | 34 | 12 | [8][10] |

| Ti-SBA-15 | O₂ | None | 120 | 3 | 33 | 12 | [9] |

| CuAPO-5(0.06) | TBHP | TCM | 85 | 12 | 96.8 | 46.4 | [3] |

| Co-MCM-41 | O₂ | None | 75-80 | 6-9 | 97.2 | ~65 (total) | [11] |

Biocatalysis and Biotransformation: The Enantioselective Advantage

Biocatalytic methods offer unparalleled selectivity and operate under mild, environmentally friendly conditions, aligning perfectly with the principles of green chemistry. [4][12]Both isolated enzymes and whole-cell systems have been successfully employed for the synthesis of this compound.

Whole-Cell Biotransformations

Several microorganisms and plant cell cultures can perform the stereoselective oxidation of α-pinene. A key advantage is that the stereochemical integrity of the substrate is often maintained in the product. [13][14]

-

Penicillium brachyceras: This fungus has shown remarkable substrate specificity for (-)-α-pinene, oxidizing it to (-)-verbenone with a high conversion rate of up to 81%. [13][15]This makes it a particularly attractive system for producing the desired this compound enantiomer.

-

Picea abies (Norway Spruce): Both free and immobilized cells of Picea abies can transform α-pinene. The primary product is trans-verbenol, which is then slowly oxidized further to verbenone. [16][17][18]The enantiomeric purity of the product closely mirrors that of the starting α-pinene. [16][17]

Enzymatic Cascade Systems

For more controlled and potentially faster reactions, isolated enzyme systems can be designed. A highly effective approach is a bienzymatic cascade that mimics the two-step oxidation process. [6][15]

Caption: A bienzymatic cascade using peroxidase and laccase. [6][15] This system utilizes a versatile peroxidase for the initial, rate-limiting allylic oxidation of α-pinene to verbenol, using H₂O₂ as the oxidant. [6][15]A second enzyme, a laccase, then catalyzes the oxidation of verbenol to verbenone. [6][15]The laccase's role is crucial; by consuming the verbenol intermediate, it shifts the overall reaction equilibrium, leading to greater substrate conversion and higher final product yield. [15]This cooperative mechanism has achieved 80% α-pinene conversion with a 70% yield of verbenol in just 5 hours. [6]

Conclusion and Future Outlook

The enantioselective synthesis of this compound from (-)-α-pinene remains a field of active development. While classical chemical oxidation provides a robust and high-yielding pathway to optically pure material, its reliance on stoichiometric toxic reagents is a significant drawback. Modern catalytic methods, particularly those using heterogeneous catalysts and green oxidants like O₂, offer a more sustainable alternative, though selectivity can sometimes be a challenge.

The future of this compound synthesis undoubtedly lies in biocatalysis. The exceptional selectivity of whole-cell systems like P. brachyceras and the efficiency of engineered enzymatic cascades provide a clear path toward truly green, sustainable, and highly enantioselective production. For researchers and drug development professionals, focusing on the optimization of these biocatalytic routes—through metabolic engineering, enzyme evolution, and process intensification—will be key to unlocking the full potential of this valuable chiral synthon.

References

-

Biotransformation of (+)-alpha-pinene to (+)-verbenone carried out by... - ResearchGate. (URL: [Link])

-

Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene - ProQuest. (URL: [Link])

-

The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - NIH. (URL: [Link])

-

Oxidation of α-Pinene on the Ti-SBA-15 Catalyst Obtained Using Orange Peel Waste as Components of the Synthesis Gel - MDPI. (URL: [Link])

-

(1r,5r)-(+)-verbenone - Organic Syntheses Procedure. (URL: [Link])

-

Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene - MDPI. (URL: [Link])

-

Chemical synthesis of verbenone from its pre-precursor α-pinene and its... - ResearchGate. (URL: [Link])

-

Effect of α-pinene conversion and temperature on verbenol/verbenone... - ResearchGate. (URL: [Link])

-

CuAPO-5 as a Multiphase Catalyst for Synthesis of Verbenone from α-Pinene - MDPI. (URL: [Link])

- CN1821195A - Method for synthesizing verbenol and verbenone with alpha-pinene - Google P

-

Formation of trans-Verbenol and Verbenone from α-Pinene Catalysed by Immobilised Picea abies Cells - Taylor & Francis Online. (URL: [Link])

-

Comparison of different catalytic systems in the oxidation of α-pinene... - ResearchGate. (URL: [Link])

-

Formation of Trans-Verbenol and Verbenone From Alpha-Pinene Catalysed by Immobilised Picea Abies Cells - PubMed. (URL: [Link])

-

Structure and different oxidation sites of α-pinene. - ResearchGate. (URL: [Link])

-

Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis Journal of Drug Discovery and Health Sciences. (URL: [Link])

-

Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach - PMC - PubMed Central. (URL: [Link])

-

Formation of trans-verbenol and verbenone from alpha-pinene catalysed by immobilised Picea abies cells. - ResearchGate. (URL: [Link])

-

(PDF) ChemInform Abstract: Green Chemistry Approaches as Sustainable Alternatives to Conventional Strategies in the Pharmaceutical Industry - ResearchGate. (URL: [Link])

-

(PDF) Bioconversion of (+)- and (-)-alpha-pinene to (+)- and (-)-verbenone by plant cell cultures of Psychotria brachyceras and Rauvolfia sellowii - ResearchGate. (URL: [Link])

-

Green Chemistry in the Synthesis of Pharmaceuticals - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CuAPO-5 as a Multiphase Catalyst for Synthesis of Verbenone from α-Pinene [mdpi.com]

- 4. jddhs.com [jddhs.com]

- 5. Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. CN1821195A - Method for synthesizing verbenol and verbenone with alpha-pinene - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene - ProQuest [proquest.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Formation of trans-verbenol and verbenone from alpha-pinene catalysed by immobilised Picea abies cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

levoverbenone biosynthesis pathway in Pinus species

An In-Depth Technical Guide to the Levoverbenone Biosynthesis Pathway in Pinus Species

Executive Summary

This compound is a bicyclic monoterpenoid of significant ecological and emerging pharmacological interest. Primarily known as an anti-aggregation pheromone for several species of bark beetles, it plays a crucial role in the chemical defense mechanisms of Pinus species.[1][2][3] Its unique chemical structure also makes it a target for drug development and a valuable chiral building block in organic synthesis. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in pines, designed for researchers, biochemists, and drug development professionals. We will dissect the pathway from its origins in primary metabolism, through the stereospecific formation of key intermediates, to the final enzymatic tailoring steps. This guide emphasizes the causality behind experimental methodologies, offers detailed protocols for pathway analysis, and presents visual workflows to facilitate a deeper understanding and further investigation into engineering this valuable natural product.

Introduction: The Significance of this compound

A Key Semiochemical in Forest Ecology

The oleoresin of pine trees is a complex mixture of terpenoids that serves as a primary defense against herbivores and pathogens.[4][5][6] Within this chemical arsenal, monoterpenes are particularly important as volatile signaling molecules. This compound, derived from the precursor (-)-α-pinene, is a critical component of this defense system. When bark beetles (Dendroctonus spp.) attack a pine tree, the host's monoterpenes are released. The beetles can metabolize the tree's (-)-α-pinene into verbenol isomers, which act as aggregation pheromones. However, as the beetle population in a single host tree reaches a critical density, (-)-verbenone is produced, acting as an anti-aggregation pheromone that signals new arrivals to seek other hosts, thereby preventing overcrowding and resource depletion.[1][2][7] Understanding its biosynthesis is therefore paramount for developing novel, environmentally benign pest management strategies.

The Pinus Genus: A Reservoir of Biocatalytic Diversity

The genus Pinus encompasses a vast array of species, each with a unique profile of oleoresin constituents.[4][5] This chemical diversity is the result of a sophisticated and evolutionarily refined enzymatic toolkit. The core of this system is a family of enzymes known as terpene synthases (TPS), which convert simple acyclic precursors into a myriad of cyclic and acyclic structures.[8] Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (CYPs) and dehydrogenases further expand this chemical diversity.[9][10] This guide focuses on the specific enzymatic cascade within this system that leads to the production of this compound.

The Core Biosynthetic Pathway: From Precursors to the Pinane Skeleton

The journey to this compound begins with the universal five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

Precursor Supply: The Plastidial MEP Pathway

In conifers, the biosynthesis of monoterpenes is predominantly fueled by the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates within the plastids.[11][12] This pathway utilizes glyceraldehyde-3-phosphate and pyruvate from primary metabolism to generate both IPP and DMAPP. The localization of this pathway within the plastids is a critical factor for metabolic engineering, as any introduced enzymes must be targeted to this subcellular compartment to access the precursor pool.

Geranyl Diphosphate (GPP) Synthesis: The Gateway to Monoterpenes

The first committed step in monoterpene biosynthesis is the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP).[13] This reaction is catalyzed by geranyl diphosphate synthase (GPPS), a short-chain prenyltransferase.[11][14][15] GPP is the universal precursor for all monoterpenes and represents a key metabolic branch point.[16][17]

Stereoselective Cyclization to (-)-α-Pinene

The formation of the characteristic bicyclic pinane skeleton is a remarkable enzymatic feat catalyzed by monoterpene synthases. To produce this compound, the pathway proceeds through the specific enantiomer (-)-α-pinene. This requires a (-)-α-pinene synthase.

The reaction begins with the ionization of GPP, forming a geranyl cation. This highly reactive intermediate is then guided through a precise cascade of cyclizations and rearrangements within the enzyme's active site, culminating in the deprotonation to yield (-)-α-pinene.[18] Pinus species often possess multiple pinene synthase genes, including those that produce the opposite enantiomer, (+)-α-pinene.[6][19] The stereochemical fidelity of these enzymes is a critical determinant of the final products and their ecological function.[6]

Functionalization Cascade: The Oxidation of (-)-α-Pinene

The conversion of the hydrocarbon (-)-α-pinene into the ketone this compound involves a two-step oxidation process. These tailoring reactions are crucial for creating the functional properties of the final molecule.

Allylic Hydroxylation to (-)-cis-Verbenol

The first oxidative step is the allylic hydroxylation of (-)-α-pinene to form (-)-cis-verbenol. This reaction is typically catalyzed by a Cytochrome P450 monooxygenase (CYP).[10][20] While the specific CYP responsible for this conversion in Pinus is not definitively characterized, functional studies in related systems provide a strong model. For instance, the mountain pine beetle possesses a P450, CYP6DE1, which it uses to convert host-derived α-pinene into trans-verbenol as part of its pheromone production.[21] Plant P450s, particularly from the CYP71 clan, are well-known for their roles in oxidizing terpene skeletons, making them the primary candidates for this catalytic step in pines.[9][22]

Dehydrogenation to this compound

The final step is the oxidation of the hydroxyl group of (-)-cis-verbenol to the ketone of this compound. This conversion is catalyzed by a dehydrogenase, likely a short-chain dehydrogenase/reductase (SDR). While some literature suggests this conversion can occur via autooxidation, enzymatic control is expected in vivo to ensure metabolic efficiency and specificity.[23] The identification and characterization of the specific verbenol dehydrogenase in Pinus represents a key area for future research.

Methodologies for Pathway Elucidation and Engineering

Investigating and manipulating the this compound pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Experimental Protocol: Gene Discovery and Functional Characterization

The causality for this workflow is to move from a putative gene sequence to a confirmed biochemical function. Each step is designed to isolate the enzyme from its complex native environment to unambiguously determine its catalytic activity.